Phosphorothioic dichloride fluoride
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Overview
Description
Dichlorofluorophosphine sulfide is an organophosphorus compound that contains phosphorus, sulfur, chlorine, and fluorine atoms. It is known for its unique chemical properties and potential applications in various fields, including chemistry and industry. The compound is typically represented by the molecular formula PCl2F-S.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorofluorophosphine sulfide can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride (PCl3) with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct fluorination of dichlorophosphine sulfide using elemental fluorine or a fluorinating agent.
Industrial Production Methods
In an industrial setting, the production of dichlorofluorophosphine sulfide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorofluorophosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
Dichlorofluorophosphine sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs and treatments.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which dichlorofluorophosphine sulfide exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby influencing their activity. It can also participate in redox reactions, altering the oxidation state of target molecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Dichlorophenylphosphine: An organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine sulfide: Another phosphine sulfide with distinct structural and chemical properties.
Thiophosphoryl chloride: A related compound with sulfur and chlorine atoms but lacking fluorine.
Uniqueness
Dichlorofluorophosphine sulfide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties
Properties
CAS No. |
2523-93-5 |
---|---|
Molecular Formula |
Cl2FPS |
Molecular Weight |
152.94 g/mol |
IUPAC Name |
dichloro-fluoro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2FPS/c1-4(2,3)5 |
InChI Key |
UBBHDNCJUPLABD-UHFFFAOYSA-N |
Canonical SMILES |
FP(=S)(Cl)Cl |
Origin of Product |
United States |
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